molecular formula C11H14ClN3O B3091779 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1219148-43-2

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B3091779
CAS No.: 1219148-43-2
M. Wt: 239.70
InChI Key: YYQGTJLZPVQMEX-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the cyclization of amidoximes with organic nitriles under acidic conditions. One common method includes the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) as catalysts . The reaction proceeds through the formation of an intermediate nitrile oxide, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of dehydrating agents such as phosphorus oxychloride (POCl₃) can also facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO₂ in an organic solvent like dichloromethane (DCM).

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the growth of microbial cells by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other similar compounds, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride stands out due to its unique amine group, which allows for further functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of bioactive molecules and materials.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.ClH/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQGTJLZPVQMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219148-43-2
Record name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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